N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2,6-dimethoxybenzamide
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Overview
Description
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2,6-dimethoxybenzamide is a chemical compound with potential therapeutic applications. This compound is characterized by its unique structure, which includes a thiolane ring and a benzamide moiety. It has been studied for its biological activity and various applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with a thiolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups on the benzamide moiety .
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2,6-dimethoxybenzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2,6-dimethoxybenzamide include:
- N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-(trifluoromethyl)benzamide
- N-[[3-(2-hydroxyethoxy)-3-thiolanyl]methyl]-2-thiophenecarboxamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-20-12-4-3-5-13(21-2)14(12)15(19)17-10-16(22-8-7-18)6-9-23-11-16/h3-5,18H,6-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGQOZWHFENHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2(CCSC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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